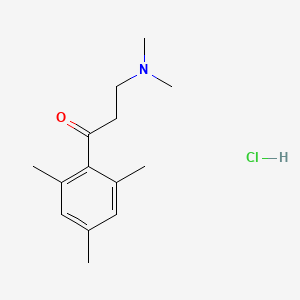![molecular formula C29H36N2O6 B13909737 Tert-butyl 4-[[4-hydroxy-2-(4-methoxycarbonylphenyl)piperidin-1-yl]methyl]-5-methoxy-7-methylindole-1-carboxylate](/img/structure/B13909737.png)
Tert-butyl 4-[[4-hydroxy-2-(4-methoxycarbonylphenyl)piperidin-1-yl]methyl]-5-methoxy-7-methylindole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 4-[[(2S,4R)-4-hydroxy-2-(4-methoxycarbonylphenyl)-1-piperidyl]methyl]-5-methoxy-7-methyl-indole-1-carboxylate: is a complex organic compound with a unique structure that combines several functional groups, including indole, piperidine, and ester moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[[(2S,4R)-4-hydroxy-2-(4-methoxycarbonylphenyl)-1-piperidyl]methyl]-5-methoxy-7-methyl-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Esterification and Protection: The ester group is introduced through esterification reactions, and protecting groups such as tert-butyl are used to prevent unwanted side reactions.
Final Coupling: The final coupling step involves the reaction of the indole and piperidine intermediates under specific conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the ester and carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted indole and piperidine derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound serves as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand or catalyst in certain organic reactions.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Drug Development: It serves as a lead compound in the development of new pharmaceuticals.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Agriculture: It may be used in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of tert-butyl 4-[[(2S,4R)-4-hydroxy-2-(4-methoxycarbonylphenyl)-1-piperidyl]methyl]-5-methoxy-7-methyl-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- tert-butyl 4-[[(2S,4R)-4-hydroxy-2-(4-methoxycarbonylphenyl)-1-piperidyl]methyl]-5-methoxy-7-methyl-indole-1-carboxylate
- tert-butyl 4-[[(2S,4R)-4-hydroxy-2-(4-methoxycarbonylphenyl)-1-piperidyl]methyl]-5-methoxy-7-methyl-indole-1-carboxylate
Uniqueness: The uniqueness of tert-butyl 4-[[(2S,4R)-4-hydroxy-2-(4-methoxycarbonylphenyl)-1-piperidyl]methyl]-5-methoxy-7-methyl-indole-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C29H36N2O6 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
tert-butyl 4-[[4-hydroxy-2-(4-methoxycarbonylphenyl)piperidin-1-yl]methyl]-5-methoxy-7-methylindole-1-carboxylate |
InChI |
InChI=1S/C29H36N2O6/c1-18-15-25(35-5)23(22-12-14-31(26(18)22)28(34)37-29(2,3)4)17-30-13-11-21(32)16-24(30)19-7-9-20(10-8-19)27(33)36-6/h7-10,12,14-15,21,24,32H,11,13,16-17H2,1-6H3 |
InChI Key |
SJEIDODQXABCRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)CN3CCC(CC3C4=CC=C(C=C4)C(=O)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


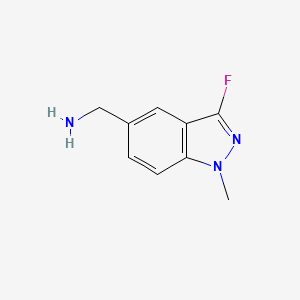
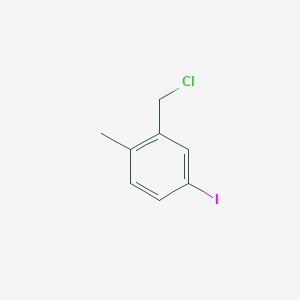
![[2-(Dimethylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13909667.png)
![2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B13909675.png)

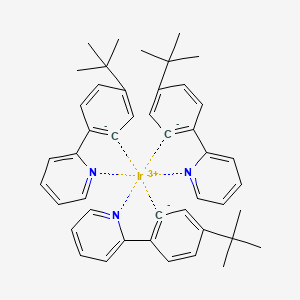

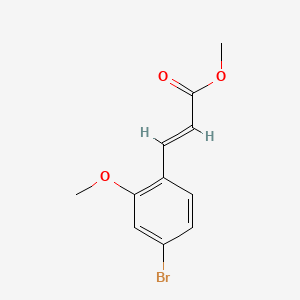




![(R)-5-Isopropyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13909741.png)
